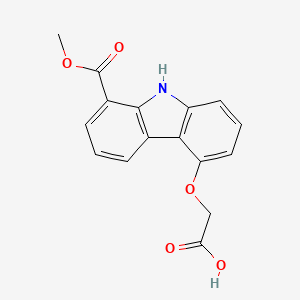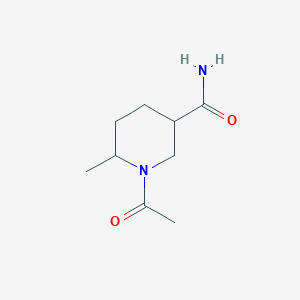![molecular formula C15H17N5O2 B13934160 tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a cyanocyclopropyl group and a carbamate moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and other research areas.
准备方法
The synthesis of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyanocyclopropyl group and the carbamate moiety. Common reagents used in these reactions include various alkylating agents, cyanating agents, and carbamoylating agents. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
化学反应分析
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
科学研究应用
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The cyanocyclopropyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to the target sites, while the carbamate moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group in these compounds imparts unique chemical and biological properties, making them valuable in drug discovery and development.
Carbamate derivatives: Compounds with carbamate moieties are known for their stability and potential as prodrugs, which can be activated in vivo to release the active drug.
The uniqueness of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a research tool and therapeutic agent.
属性
分子式 |
C15H17N5O2 |
|---|---|
分子量 |
299.33 g/mol |
IUPAC 名称 |
tert-butyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)22-14(21)19-12-8-17-20-5-4-11(18-13(12)20)10-6-9(10)7-16/h4-5,8-10H,6H2,1-3H3,(H,19,21) |
InChI 键 |
KFZJCMCRRLGENA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C2N=C(C=CN2N=C1)C3CC3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


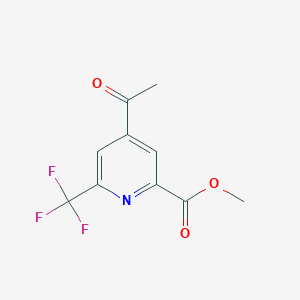
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)
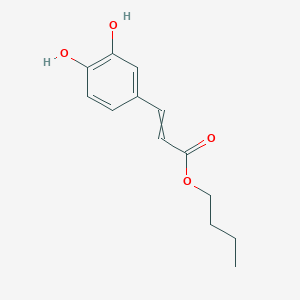
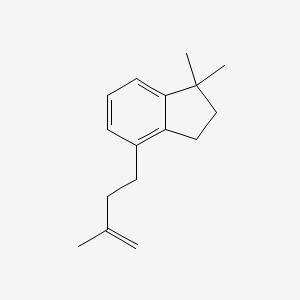
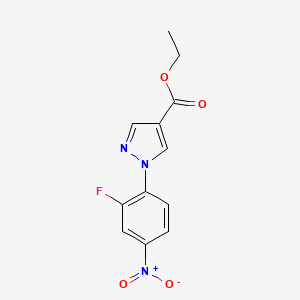
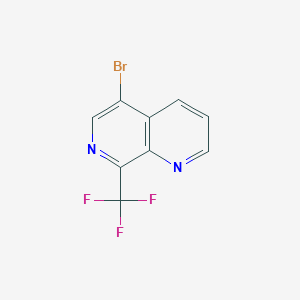

![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
